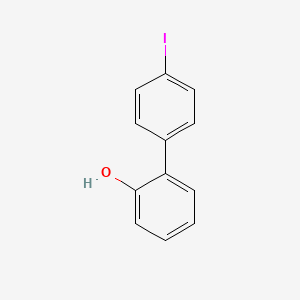
4-(4-Iodo)phenylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Iodo)phenylphenol is an aromatic organic compound that belongs to the class of phenols. It is characterized by the presence of an iodine atom attached to the para position of the phenyl ring, which is further connected to another phenyl ring. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Iodo)phenylphenol can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as ethanol or water, with potassium carbonate as a base . Another method involves the diazotization of 4-aminophenol followed by iodination .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Iodo)phenylphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert it to corresponding hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki Coupling: Palladium catalysts, phenylboronic acid, and bases like potassium carbonate in ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of various substituted phenylphenols.
Coupling Reactions: Formation of biaryl compounds.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Aplicaciones Científicas De Investigación
4-(4-Iodo)phenylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Iodo)phenylphenol involves its interaction with molecular targets through its phenolic and iodine functional groups. The phenolic group can form hydrogen bonds and participate in redox reactions, while the iodine atom can engage in halogen bonding and substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodophenol: Similar structure but lacks the additional phenyl ring.
4-Fluorophenol: Contains a fluorine atom instead of iodine.
4-Chlorophenol: Contains a chlorine atom instead of iodine.
4-Bromophenol: Contains a bromine atom instead of iodine.
Uniqueness
4-(4-Iodo)phenylphenol is unique due to the presence of both the iodine atom and the additional phenyl ring. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various applications. The iodine atom enhances its ability to participate in halogen bonding and substitution reactions, while the phenyl ring provides additional sites for functionalization and interaction with other molecules .
Propiedades
Número CAS |
21849-90-1 |
|---|---|
Fórmula molecular |
C12H9IO |
Peso molecular |
296.10 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)phenol |
InChI |
InChI=1S/C12H9IO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H |
Clave InChI |
QWTHORYCNGFHMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















